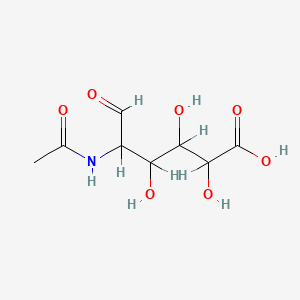

5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

32452-11-2 |

|---|---|

Molecular Formula |

C8H13NO7 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |

InChI Key |

MQWZJOSNNICZJE-JWXFUTCRSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Other CAS No. |

57496-35-2 |

Synonyms |

ManNAcUA N-acetylmannosaminuronic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid typically involves the following steps:

Acetylation: The starting material, an amino sugar, undergoes acetylation to introduce the acetamido group.

Oxidation: The hydroxyl groups are oxidized to form the trihydroxy structure.

Hydrolysis: The compound is then hydrolyzed to yield the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The acetamido group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Leads to the formation of carboxylic acids or ketones.

Reduction: Results in the formation of alcohols.

Substitution: Produces various substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

- Investigated for its role in metabolic pathways and enzyme interactions.

Medicine:

- Explored for its potential therapeutic applications, although not yet approved for medical use.

Industry:

- Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Acetamido-2-oxohexanoic Acid (CAS 59403-50-8)

- Molecular Formula: C₈H₁₃NO₄

- Key Features :

- Ketone group at position 2 (vs. position 6 in the target compound).

- Acetamido group at position 6 (vs. position 5).

- Lacks hydroxyl groups at positions 3 and 3.

- Biological Role : Serves as a metabolic intermediate in pathways leading to 5-acetamidovalerate via enzymatic reduction .

2,3,4,5-Tetrahydroxy-6-oxohexanoic Acid (CAS 14982-50-4)

- Molecular Formula : C₆H₁₀O₇

- Key Features :

- Hydroxyl groups at positions 2–5 (vs. positions 2–4 in the target compound).

- Oxo group at position 6 (shared feature).

- Lacks the acetamido group.

- Structural Implications : The additional hydroxyl group at position 5 increases hydrophilicity compared to the target compound .

N-Acetylglucosamine 6-Phosphate (CAS 1746-32-3)

- Molecular Formula: C₈H₁₆NO₉P

- Key Features :

- Phosphate ester at position 6 (vs. oxo group).

- Acetamido group at position 2 (vs. position 5).

- Hydroxyl groups at positions 3, 4, and 5.

- Biological Role : Critical intermediate in peptidoglycan biosynthesis and bacterial cell wall formation .

N-Acetylneuraminic Acid (Sialic Acid, CAS 131-48-6)

- Molecular Formula: C₁₁H₁₉NO₉

- Key Features :

- Nine-carbon backbone with a glycerol side chain (vs. six-carbon backbone).

- Acetamido group at position 5 (shared feature).

- Carboxylic acid group at position 2.

- Biological Role : Key component of glycoproteins and glycolipids, mediating cell-cell interactions and immune responses .

Structural and Functional Comparison Table

Biological Activity

5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid (CAS No. 56727-45-8) is a complex carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include multiple hydroxyl groups and an acetamido functional group, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO13 |

| Molecular Weight | 415.35 g/mol |

| IUPAC Name | (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

| CAS Number | 56727-45-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form hydrogen bonds and electrostatic interactions with proteins and other cellular components. This interaction facilitates several biological processes:

- Drug Delivery Systems : The compound's biocompatibility and biodegradability make it suitable for use in drug delivery applications. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery to specific tissues.

- Tissue Engineering : Its structural properties allow for the development of scaffolds that support cell attachment and growth, promoting tissue regeneration.

- Biosensors : The compound can be utilized in the design of biosensors due to its capacity to interact with biomolecules, enabling the detection of specific analytes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

Antioxidant Properties

The presence of hydroxyl groups contributes to its antioxidant activity, which scavenges free radicals and reduces oxidative stress in cells.

Case Studies

- Application in Cancer Therapy : A study investigated the effects of this compound on ovarian cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Use in Drug Formulations : Research highlighted the use of this compound as a carrier for anticancer drugs. The study demonstrated enhanced drug solubility and stability when formulated with this compound .

- Biosensor Development : A recent project focused on developing a biosensor utilizing this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity for glucose detection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid, and how can competing side reactions be minimized?

- Methodological Answer :

- Stepwise Protection-Deprotection : Use acetyl or benzyl groups to protect hydroxyl and acetamido functionalities during synthesis. For example, acetylation under anhydrous conditions (e.g., acetic anhydride/pyridine) prevents premature hydrolysis .

- Reaction Optimization : Control pH (<5.0) and temperature (25–40°C) during hydrolysis steps to avoid over-oxidation of the oxo group. Monitor intermediates via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) or crystallization (ethanol/water) to isolate high-purity products (>95%) .

Q. Which analytical techniques are critical for verifying the stereochemical configuration and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry at C2, C3, C4, and C5. Compare chemical shifts with PubChem data for analogous oxohexanoic acids .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 278.3004) to rule out byproducts .

- HPLC-PDA : Utilize a C18 column (0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect degradation products under UV (210 nm) .

Advanced Research Questions

Q. How can contradictory data on hydrolytic stability under varying pH conditions be systematically resolved?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial experiment (pH: 3.0, 7.4, 10.0; temperature: 25°C, 50°C; ionic strength: 0.1 M, 0.5 M NaCl) to identify interactions between variables .

- Computational Feedback : Use quantum mechanical calculations (DFT) to model hydrolysis pathways. Compare activation energies for ester vs. amide bond cleavage and validate with experimental kinetics .

Q. What computational approaches predict regioselectivity in functional group modifications (e.g., oxidation of hydroxyl groups)?

- Methodological Answer :

- Reactivity Mapping : Perform Fukui function analysis (via Gaussian 09) to identify nucleophilic/electrophilic sites. For example, the C6 oxo group may exhibit higher electrophilicity than hydroxyls .

- Solvent Effects : Simulate free energy barriers (MD simulations in water/DMSO) to predict solvent-dependent outcomes .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis to reduce side reactions?

- Methodological Answer :

- Screening Experiments : Use Plackett-Burman design to prioritize critical factors (e.g., catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between reaction time (12–24 hrs) and stoichiometry (1.0–1.5 eq. reagents) .

- Scale-Up Validation : Apply CRDC reactor design principles (e.g., continuous flow systems) to maintain consistency from milligram to gram-scale synthesis .

Q. What advanced data management practices ensure reproducibility in studies of this compound’s reactivity?

- Methodological Answer :

- Digital Lab Notebooks : Use platforms like LabArchives® to log raw spectral data and reaction parameters.

- Cheminformatics Tools : Employ KNIME or RDKit to curate reaction databases, flagging outliers (e.g., anomalous hydrolysis rates) via machine learning .

- Metadata Standards : Adopt ISA-Tab format for sharing datasets, ensuring compatibility with PubChem submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.